Sericic acid

Overview

Description

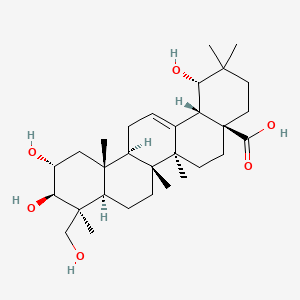

Sericic acid, also known as (4S)-2α,3β,19α,23-Tetrahydroxyolean-12-en-28-oic acid, is a triterpenoid compound. It is a naturally occurring substance found in certain plants, such as the blackberry (Rubus allegheniensis). This compound is known for its various biological activities, including anti-inflammatory and antioxidant properties .

Mechanism of Action

Target of Action

Sericic acid, a pentacyclic triterpenoid , primarily targets the NF-κB and Nrf2 pathways . These pathways play crucial roles in inflammation and oxidative stress, respectively .

Mode of Action

this compound interacts with its targets by inhibiting proteins related to the NF-κB signaling pathway and promoting the expression of Nrf2 and its downstream protein HO-1 . This dual action helps to modulate both inflammation and oxidative stress .

Biochemical Pathways

The NF-κB pathway is involved in the regulation of immune and inflammatory responses. This compound inhibits this pathway, thereby reducing the levels of inflammatory factors such as NO, TNF-α, IL-6, and IL-1β . On the other hand, the Nrf2 pathway regulates the expression of antioxidant proteins. This compound activates this pathway, leading to an increase in the expression level of SOD, an important antioxidant enzyme .

Result of Action

The modulation of the NF-κB and Nrf2 pathways by this compound results in anti-inflammatory and antioxidant effects . In animal and cellular inflammation models, this compound has been shown to reduce the levels of inflammatory and oxidative stress factors . In a dextran sulfate-induced ulcerative colitis mouse model, this compound alleviated the shortening of colon length and colon pathological damage caused by DSS .

Biochemical Analysis

Biochemical Properties

Sericic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been identified as a weak inhibitor of phosphodiesterase 4A (PDE4A), an enzyme involved in the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4A, this compound can increase cAMP levels, which in turn modulates various cellular processes . Additionally, this compound interacts with proteins involved in the NF-κB signaling pathway, inhibiting the phosphorylation of IKKα/β and subsequently reducing the activation of NF-κB .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In inflammatory cell models, this compound inhibits the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) . Furthermore, this compound upregulates the expression of antioxidant enzymes like superoxide dismutase (SOD), thereby reducing oxidative stress in cells . These effects contribute to its potential therapeutic applications in conditions like ulcerative colitis.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules and its impact on gene expression. This compound binds to and inhibits the activity of PDE4A, leading to increased levels of cAMP . This elevation in cAMP activates protein kinase A (PKA), which then phosphorylates and inactivates IKKα/β, preventing the activation of NF-κB . Additionally, this compound promotes the activation of the Nrf2 pathway, leading to the upregulation of antioxidant response elements (AREs) and the expression of genes involved in oxidative stress defense .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . In in vitro studies, this compound has shown sustained anti-inflammatory and antioxidant effects over several hours . Long-term studies in vivo have demonstrated that this compound can ameliorate chronic inflammatory conditions, such as ulcerative colitis, by modulating key signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and antioxidant effects without notable toxicity . At higher doses, this compound can induce adverse effects, including gastrointestinal disturbances and hepatotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to inflammation and oxidative stress. It interacts with enzymes such as PDE4A and proteins in the NF-κB and Nrf2 pathways . By modulating these pathways, this compound can influence metabolic flux and metabolite levels, contributing to its therapeutic effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is likely to interact with transporters and binding proteins that facilitate its movement across cellular membranes . The distribution of this compound within tissues can affect its localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is known to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is likely mediated by targeting signals and post-translational modifications that direct this compound to its sites of action . Understanding the subcellular distribution of this compound can provide insights into its mechanisms of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sericic acid can be synthesized through both biological and chemical methods. The biological synthesis involves the fermentation of specific microbial strains that produce this compound as a metabolic byproduct . Chemical synthesis, on the other hand, involves a series of reactions starting from suitable precursor compounds. These reactions typically include hydroxylation and oxidation steps under controlled conditions to yield this compound .

Industrial Production Methods

In industrial settings, this compound is often produced through large-scale fermentation processes. These processes utilize genetically engineered microorganisms that are optimized for high yield production of this compound. The fermentation broth is then subjected to extraction and purification steps to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Sericic acid undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

Substitution: This compound can undergo substitution reactions where one or more of its hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various reagents, including halogens and alkylating agents, are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound. These derivatives often exhibit different biological activities and can be used in various applications .

Scientific Research Applications

Sericic acid has a wide range of scientific research applications:

Chemistry: It is used as a precursor for the synthesis of other triterpenoid compounds.

Biology: this compound is studied for its role in cellular processes and its potential as a bioactive compound.

Medicine: Due to its anti-inflammatory and antioxidant properties, this compound is being investigated for its potential therapeutic effects in conditions such as ulcerative colitis and other inflammatory diseases

Industry: This compound is used in the development of natural product-based pharmaceuticals and nutraceuticals

Comparison with Similar Compounds

Similar Compounds

Sericoside: Another triterpenoid compound with similar anti-inflammatory properties.

Ellagic acid: Known for its antioxidant activity.

Flavogallonic acid dilactone: Exhibits both antioxidant and anti-inflammatory effects

Uniqueness of Sericic Acid

This compound is unique due to its specific combination of hydroxyl groups and its ability to modulate both the NF-κB and Nrf2 pathways. This dual action makes it particularly effective in reducing inflammation and oxidative stress, setting it apart from other similar compounds .

Properties

IUPAC Name |

(1S,4aR,6aR,6aS,6bR,8aR,9S,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O6/c1-25(2)11-13-30(24(35)36)14-12-28(5)17(21(30)23(25)34)7-8-20-26(3)15-18(32)22(33)27(4,16-31)19(26)9-10-29(20,28)6/h7,18-23,31-34H,8-16H2,1-6H3,(H,35,36)/t18-,19-,20-,21-,22+,23+,26+,27-,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIQVSCCFRXSJV-GOVAGAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1O)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O)C)(C[C@H]([C@@H]([C@]3(C)CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40970632 | |

| Record name | 2,3,19,23-Tetrahydroxyolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40970632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55306-03-1 | |

| Record name | Sericic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055306031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,19,23-Tetrahydroxyolean-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40970632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key biological activities reported for Sericic acid?

A1: Research indicates that this compound possesses promising antifungal and anti-inflammatory properties. Studies have shown its efficacy against various Candida species, including Candida albicans and Candida tropicalis, as well as the fungi Penicillium []. Moreover, this compound demonstrated significant activity in reducing both neurogenic and inflammatory pain in a mouse model [].

Q2: Which plant sources are known to contain this compound?

A2: this compound has been isolated from several plant species, with Terminalia sericea being a prominent source []. Other plants yielding this compound include Vochysia divergens [], Ocotea suaveolens [], Parinari curatellifolia [], and Terminalia ivorensis [].

Q3: What structural features characterize this compound?

A3: this compound is a pentacyclic triterpenoid, belonging to the oleanane-type triterpenes [, ]. Its structure has been elucidated using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy [, ].

Q4: How does this compound exert its anti-inflammatory effects?

A4: While the exact mechanism remains under investigation, recent studies suggest that this compound may modulate key inflammatory pathways. It appears to inhibit proteins associated with the NF-κB signaling pathway, a central player in inflammation []. Additionally, this compound may activate the Nrf2 pathway, known for its antioxidant and cytoprotective effects [].

Q5: Has the potential of this compound to cross the blood-brain barrier been explored?

A5: While this compound itself has not been extensively studied in this context, research on related oleanane-type triterpenes, specifically arjunetin and arjunglucoside I (a glycoside of this compound), suggests they may possess the ability to cross the blood-brain barrier []. This finding opens avenues for investigating the potential of this compound and its derivatives in addressing central nervous system disorders.

Q6: Are there any analytical methods available for quantifying this compound in plant material?

A6: Yes, High-Performance Thin Layer Chromatography (HPTLC) has been successfully employed to develop a characteristic fingerprint for Terminalia sericea root bark, enabling the identification and quantification of this compound along with other key compounds []. This method serves as a valuable tool for quality control and standardization of plant material containing this compound.

Q7: What are the traditional medicinal uses of plants rich in this compound?

A7: Ethnobotanical data reveals the use of this compound-containing plants in traditional medicine for treating various ailments. For instance, Terminalia sericea finds widespread application in African traditional medicine for managing a range of conditions []. Similarly, Vochysia divergens is traditionally employed in South America to alleviate inflammatory conditions, including skin sores and respiratory issues [].

Q8: Has this compound demonstrated any inhibitory activity against specific enzymes?

A8: Interestingly, this compound, alongside other triterpenes like betulinic acid and quadranoside I, exhibited mild inhibitory activity against the enzyme phosphodiesterase 4 (PDE4) []. PDE4 plays a crucial role in inflammatory processes, and its inhibition is a target for developing novel anti-inflammatory drugs.

Q9: Have any structure-activity relationship (SAR) studies been conducted on this compound?

A9: While dedicated SAR studies focusing solely on this compound are limited, research on related oleanane-type triterpenes provides valuable insights. These investigations suggest that structural modifications, particularly the presence and nature of glycosidic moieties, can significantly influence the pharmacokinetic properties and biological activities of these compounds [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-3-[2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine](/img/structure/B1217209.png)

![4-Ethyl-8-(1,2,3,4-tetrahydronaphthalen-2-yl)-1-oxa-3,8-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B1217219.png)